6,8,8,9-tetramethyl-3-propanoyl-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one
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Overview
Description
6,8,8,9-tetramethyl-3-propanoyl-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one is a complex organic compound belonging to the class of pyranoquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8,8,9-tetramethyl-3-propanoyl-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one typically involves the condensation of 7-hydroxy-1,2,2,4-tetramethylhydroquinoline-6-carbaldehydes with aroylacetic acid esters . The reaction is carried out by boiling an equimolar mixture of reagents in alcohol in the presence of catalytic amounts of piperidine . This method yields a series of 3-acyl-6,8,8,9-tetramethyl-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-ones in good yields (69-89%) .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
6,8,8,9-tetramethyl-3-propanoyl-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
6,8,8,9-tetramethyl-3-propanoyl-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its potential as a fluorescent dye due to its luminescent properties.
Mechanism of Action
The mechanism of action of 6,8,8,9-tetramethyl-3-propanoyl-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one involves its interaction with specific molecular targets and pathways. For instance, its anticoagulant activity is attributed to the inhibition of blood coagulation factors Xa and XIa . The compound’s luminescent properties are due to its ability to absorb and emit light at specific wavelengths, making it useful as a fluorescent dye .
Comparison with Similar Compounds
Similar Compounds
3-acyl-6,8,8,9-tetramethyl-2H-pyrano[3,2-g]quinolin-2-ones: These compounds share a similar core structure but differ in the acyl group attached at the 3-position.
2H-pyrano[3,2-g]quinolin-2-ones containing a pyrimidinone moiety: These compounds have a pyrimidinone moiety, which imparts different biological activities.
Uniqueness
6,8,8,9-tetramethyl-3-propanoyl-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one is unique due to its specific structural features, which confer distinct luminescent properties and potential anticoagulant activity .
Properties
Molecular Formula |
C19H21NO3 |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
6,8,8,9-tetramethyl-3-propanoylpyrano[3,2-g]quinolin-2-one |
InChI |
InChI=1S/C19H21NO3/c1-6-16(21)14-8-12-7-13-11(2)10-19(3,4)20(5)15(13)9-17(12)23-18(14)22/h7-10H,6H2,1-5H3 |
InChI Key |
IZHCBPDWNMXIJU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC2=CC3=C(C=C2OC1=O)N(C(C=C3C)(C)C)C |
Origin of Product |
United States |
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